2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine
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Overview
Description
2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C15H16F3N3OS and its molecular weight is 343.37. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
A cornerstone of research on this compound involves its synthesis and the exploration of its chemical properties. Studies have elucidated methods for creating various derivatives of thiazolopyridine, demonstrating the compound's versatility in chemical synthesis. For instance, the facile synthesis of new thiazolo[3, 2]pyridines, incorporating pyrazolyl moiety and evaluating their antimicrobial activity, showcases the compound's potential as a precursor in pharmaceutical chemistry (El-Emary, Khalil, Ali, & El-Adasy, 2005). Similarly, the development of pyridine derivatives with antimicrobial properties further indicates the compound's utility in creating bioactive molecules (Patel, Agravat, & Shaikh, 2011).
Antimicrobial and Antiproliferative Activities
Research has also focused on the compound's biological activities, particularly its antimicrobial and antiproliferative effects. The synthesis of 2-thioxoimidazo[4,5-B]pyridine derivatives and their evaluation against human cancer and normal mouse fibroblast cell lines highlight the compound's potential in cancer research (Nowicka, Liszkiewicz, Nawrocka, Wietrzyk, Zubiak, & Kołodziejczyk, 2015). These findings are corroborated by other studies demonstrating the antiproliferative effects of similar derivatives, suggesting potential applications in developing new cancer therapeutics.
Optical and Electronic Properties
Further research has investigated the compound's optical and electronic properties, contributing to material science. The study of structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups reveals insights into the impact of such structures on thermal, redox, and emission properties (Palion-Gazda et al., 2019). These properties are essential for developing materials with specific optical and electronic functionalities, potentially useful in sensors, displays, and other electronic devices.
Mechanism of Action
Target of Action
The compound “2-{[1-(1,3-Thiazol-2-yl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine” contains a thiazole ring . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
Thiazole derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on the compound “this compound”, it’s challenging to determine the exact biochemical pathways it affects. Thiazole derivatives have been found to affect a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
Thiazole derivatives, in general, have been found to have good bioavailability .
Result of Action
Thiazole derivatives have been reported to have a wide range of effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of thiazole derivatives .
Properties
IUPAC Name |
2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3OS/c16-15(17,18)12-2-1-3-13(20-12)22-10-11-4-7-21(8-5-11)14-19-6-9-23-14/h1-3,6,9,11H,4-5,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTKCKXUMMMKGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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